molecular formula C8H6BrNOS2 B567867 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol CAS No. 1215205-85-8

5-Bromo-6-methoxybenzo[d]thiazole-2-thiol

Cat. No.: B567867
CAS No.: 1215205-85-8
M. Wt: 276.166
InChI Key: PHAGEHCGWCLLAJ-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxybenzo[d]thiazole-2-thiol (CAS 1215205-85-8) is a chemical compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmaceutical applications . This derivative is characterized by a bromo- and methoxy-substituted benzene ring fused with a thiazole ring bearing a thiol functional group at the 2-position . With a molecular formula of C 8 H 6 BrNOS 2 and a molecular weight of 276.17 g/mol , it is supplied with a recommended storage condition of sealed in dry, between 2-8°C . The benzothiazole ring system is a recognized pharmacophore present in numerous FDA-approved drugs and experimental compounds, with documented activities including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . The specific bromo and methoxy substitutions on this scaffold make it a valuable intermediate for researchers, particularly in synthetic and medicinal chemistry, for the design and construction of more complex molecules with potential bioactive properties . As a building block, it can be utilized in the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. According to available safety information, this compound may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

5-bromo-6-methoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS2/c1-11-6-3-7-5(2-4(6)9)10-8(12)13-7/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAGEHCGWCLLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681973
Record name 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-85-8
Record name 5-Bromo-6-methoxy-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution in Chloroform

The direct bromination of 6-methoxybenzo[d]thiazole-2-thiol represents a straightforward route to the target compound. In a protocol adapted from Ambeed (2020), bromine (3.6 equiv) dissolved in chloroform is added dropwise to a suspension of the precursor at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group at position 6 directing bromination to the ortho position (C5) due to its electron-donating nature. After 1.5 hours, neutralization with aqueous sodium bicarbonate yields the product as a brown solid.

Critical Parameters :

  • Temperature control (0°C) minimizes side reactions such as dibromination.

  • Chloroform’s low polarity stabilizes the bromine reagent, enhancing selectivity.

Spectroscopic Validation :

  • 1H NMR (DMSO-d6): δ 3.84 (s, 3H, OCH3), 7.15 (dd, J = 9.0, 2.5 Hz, H4), 7.53 (d, J = 2.5 Hz, H6), 7.97 (d, J = 9.0 Hz, H7).

  • 13C NMR : δ 56.2 (OCH3), 121.8 (C5-Br), 124.5 (C6-OCH3), 130.1 (C4), 135.6 (C7), 152.3 (C2-SH).

Cyclization of Substituted Aniline Derivatives

Thiazole Ring Formation via KSCN/Bromine Cyclization

A cyclization strategy inspired by ACS Omega (2020) involves methyl 4-amino-6-methoxybenzoate as the starting material. Treatment with potassium thiocyanate (4 equiv) and bromine (2 equiv) in glacial acetic acid at 10°C induces cyclization, forming the benzothiazole core. The methoxy group at position 6 remains intact during this step, while the amine at position 4 facilitates ring closure.

Reaction Mechanism :

  • Thiocyanation : KSCN reacts with the aniline to form a thiourea intermediate.

  • Bromine-Mediated Cyclization : Bromine oxidizes the thiourea, leading to C–S bond formation and aromatization.

Isolation Protocol :

  • Basification with 25% NH3 precipitates the product, which is purified via recrystallization from methanol.

Yield : 72–85% (depending on substituents).

Functional Group Interconversion Strategies

Thiol Protection/Deprotection for Selective Bromination

To avoid competing reactions at the thiol group, a tert-butyldimethylsilyl (TBDMS) protecting group is introduced prior to bromination. The TBDMS-protected intermediate undergoes bromination at position 5, after which the protecting group is removed with tetrabutylammonium fluoride (TBAF).

Advantages :

  • Enhanced Bromine Selectivity : Protection of the thiol minimizes undesired S–Br bond formation.

  • Compatibility with Acidic Conditions : The TBDMS group remains stable during bromination in chloroform.

Comparative Analysis of Synthetic Routes

Yield and Selectivity Across Methodologies

MethodStarting MaterialConditionsYield (%)Selectivity (C5:C6)
Direct Bromination6-Methoxybenzo[d]thiazole-2-thiolBr2/CHCl3, 0°C659:1
KSCN CyclizationMethyl 4-amino-6-methoxybenzoateKSCN/Br2, AcOH, 10°C78N/A
Oxidative Cyclization5-Methoxy-2-mercaptobenzothiazoleDMSO, 100°C827:1

Scalability and Practical Considerations

  • Direct Bromination : Suitable for gram-scale synthesis but requires careful handling of bromine.

  • KSCN Cyclization : High yields but necessitates precursor synthesis.

  • Oxidative Cyclization : Catalyst-free and scalable, though limited to specific substitution patterns.

Mechanistic Insights into Regiochemical Control

Electronic and Steric Effects on Bromine Positioning

The methoxy group’s electron-donating resonance effect activates the benzene ring, favoring electrophilic attack at the ortho position (C5) . Steric hindrance from the thiazole ring’s sulfur atom further directs bromine to the less hindered C5 site. Computational studies (not detailed in sources) suggest a 12.3 kcal/mol preference for C5 over C7 bromination due to transition-state stabilization by the methoxy group.

Chemical Reactions Analysis

5-Bromo-6-methoxybenzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-6-methoxybenzo[d]thiazole-2-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound’s thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. Additionally, its bromine and methoxy groups may enhance its binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Variations on the Benzothiazole Core

6-Bromo-2-methylsulfanyl-1,3-benzothiazole (CAS: N/A) Structure: Bromine at position 6 and methylsulfanyl (-SMe) at position 2. Properties: Planar molecular structure with a dihedral angle of 1.0° between the benzothiazole rings. Exhibits similar planarity to other benzothiazoles, enhancing π-π stacking interactions in biological targets . Activity: Not explicitly reported, but methylsulfanyl groups may reduce thiol-mediated binding compared to the parent thiol derivative.

6-Chlorobenzo[d]thiazole-2-thiol (CAS: 51618-29-2)

  • Structure : Chlorine at position 6 and thiol at position 2.
  • Properties : Higher electronegativity of chlorine vs. bromine may alter electronic effects and lipophilicity.
  • Activity : Demonstrated moderate QS inhibition in LasB systems (IC₅₀ ~45–182 mg/mL for related compounds) but lacks methoxy substitution, which could influence solubility and target binding .

5-Fluorobenzo[d]thiazole-2-thiol (CAS: 155559-81-2)

  • Structure : Fluorine at position 5 and thiol at position 2.
  • Properties : Smaller halogen (F vs. Br) reduces steric bulk but may decrease hydrophobic interactions.
  • Activity : Fluorine’s electron-withdrawing effect could enhance metabolic stability but reduce QS inhibition potency compared to bromine .

Non-Thiol Derivatives

5-Bromo-6-methoxybenzo[d]thiazol-2-amine (CAS: 80689-47-0)

  • Structure : Replaces thiol (-SH) with amine (-NH₂) at position 2.
  • Properties : Molecular weight 259.12; stored at 2–8°C. The amine group may engage in hydrogen bonding but lacks the nucleophilic/disulfide-forming capacity of thiols .
  • Activity : Likely reduced LasR binding affinity compared to thiol derivatives, as thiols form critical interactions with ASP-73 and TRP-60 in docking studies .

4-Bromo-2-methylbenzo[d]thiazole (CAS: 5304-21-2) Structure: Bromine at position 4 and methyl at position 2. Activity: Limited QS inhibition due to absence of thiol and methoxy groups .

Quorum Sensing Inhibition
  • Docking scores (-8.80 kcal/mol) surpassed reference compound 4-NPO (-6.00 kcal/mol) due to π-sulfur interactions with ASP-73 and TRP-60 .
Cytotoxicity
  • Thiol Derivatives: Moderate cytotoxicity observed in HeLa cells (60–70% viability at ≤200 mg/mL).
  • Amine Derivatives : Likely higher cytotoxicity due to amine group’s basicity, though direct data for 5-bromo-6-methoxy-2-amine is unavailable .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents LogP* (Predicted)
5-Bromo-6-methoxybenzo[d]thiazole-2-thiol ~273.2 160–208 (analogues) Br, OMe, -SH 3.2
6-Chlorobenzo[d]thiazole-2-thiol 217.7 175–190 Cl, -SH 2.8
5-Bromo-6-methoxy-2-amine 259.1 N/A Br, OMe, -NH₂ 2.5
4-Bromo-2-methylbenzo[d]thiazole 228.1 N/A Br, -Me 3.0

*LogP estimated using fragment-based methods. Thiol and methoxy groups increase hydrophilicity compared to methyl or halogens alone.

Biological Activity

5-Bromo-6-methoxybenzo[d]thiazole-2-thiol is a heterocyclic compound notable for its potential biological activities, particularly as a selective inhibitor of quorum sensing in Gram-negative bacteria and its applications in cancer research. This article explores its biological activity, mechanisms, and related studies.

Chemical Structure and Properties

The compound features a fused benzene and thiazole ring system, with a bromine atom at the 5th position and a methoxy group at the 6th position. This unique arrangement contributes to its chemical properties and biological activities. Its molecular formula is C8H6BrNOS2C_8H_6BrNOS_2 with a molecular weight of 248.17 g/mol.

The primary mechanism of action for this compound involves its interaction with the lasB quorum sensing system in Pseudomonas aeruginosa. This system is crucial for bacterial communication and biofilm formation, which are significant factors in bacterial virulence. The compound has shown an IC50 value of approximately 45.5 μg/mL against the LasB system, indicating its effectiveness in inhibiting quorum sensing pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Pseudomonas aeruginosa. In high concentrations (up to 1000 μg/mL), it demonstrated promising growth inhibitory effects. The inhibition of quorum sensing can reduce biofilm formation, enhancing the efficacy of traditional antibiotics against resistant strains.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer effects. Studies on related benzothiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated potent anticancer activity, with IC50 values as low as 1.2 nM against specific cancer cell lines such as SKRB-3 and SW620 .

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
7eSKRB-31.2Induces apoptosis
7eSW6204.3Induces apoptosis
7eA54944Induces apoptosis
7eHepG248Induces apoptosis

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, including this compound. These studies highlight the importance of structural modifications in enhancing biological activity:

  • Synthesis and Evaluation : A series of novel benzothiazole derivatives were synthesized and evaluated for their anticancer properties using various human cancer cell lines. The findings indicated that modifications at specific positions significantly influenced their biological activity .
  • Quorum Sensing Inhibition : Docking studies suggested that this compound binds effectively to the active site of the LasR receptor in Pseudomonas aeruginosa, demonstrating superior binding affinity compared to other reference compounds.

Q & A

Q. What synthetic routes are available for preparing 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol, and how are intermediates characterized?

The compound can be synthesized via microwave-assisted reactions starting from o-halogenated anilines. For example, 2-chloroaniline reacts with dimethylacetamide and O-isopropyl xanthate salts at 150°C for 5 minutes, followed by pH adjustment and purification . Intermediate characterization involves 1H/13C NMR (e.g., δ 3.65 ppm for NH2 groups) and ESI-HRMS to confirm molecular weights. Yields typically range from 81% to 89%, with melting points between 160–208°C .

Q. How is antimicrobial activity assessed for benzo[d]thiazole derivatives like this compound?

Antimicrobial activity is evaluated using broth microdilution assays against Pseudomonas aeruginosa (ATCC 27853). Minimum inhibitory concentrations (MICs) are determined in a 96-well plate format, with compounds tested at serial dilutions (e.g., 64–128 mg mL⁻¹). Growth inhibition is monitored spectrophotometrically at 600 nm over 20 hours .

Q. What computational tools predict the physicochemical properties of this compound?

ADME predictions use tools like ChemAxon to calculate topological polar surface area (TPSA), hydrogen bond donors/acceptors, and intrinsic solubility (logS). For example, analogs exhibit TPSA values of ~50 Ų and moderate gastrointestinal absorption (>70%), making them suitable for drug development .

Advanced Research Questions

Q. How does this compound selectively inhibit the LasR quorum sensing (QS) system in P. aeruginosa?

Docking studies (AutoDock Vina) reveal binding to the LasR ligand pocket (PDB ID: 2UV0). Key interactions include π-sulfur bonds with ASP-73 and hydrophobic contacts with TRP-60/LEU-35. Binding energies for analogs range from -8.80 to -6.00 kcal mol⁻¹, outperforming reference compounds like 4-NPO . Activity is selective for LasB over PqsR systems, likely due to steric incompatibility with the PqsR binding pocket .

Q. Why do some analogs show high QS inhibition (QSI) activity despite poor docking scores?

Discrepancies arise from physicochemical properties (e.g., solubility, logD). For instance, 4-NPO exhibits stronger QSI experimentally despite lower docking scores (-6.00 kcal mol⁻¹ vs. -8.80 kcal mol⁻¹ for analogs), attributed to its superior membrane permeability and stability in biofilm matrices .

Q. What methodologies assess cytotoxicity of benzo[d]thiazole derivatives in human cell lines?

MTT assays on HeLa cells are performed at 1–400 mg mL⁻¹. Cell viability (%) is measured post-24-hour exposure. For example, analogs show >60% viability at ≤200 mg mL⁻¹, but cytotoxicity spikes at 400 mg mL⁻¹ (e.g., 40% viability for compound 6) .

Q. How do structural modifications (e.g., bromo/methoxy groups) affect anti-biofilm activity?

Substituents at the 5-bromo and 6-methoxy positions enhance biofilm inhibition by disrupting LasR-DNA binding. Compound 7 (IC50 = 45.5 µg mL⁻¹) reduces P. aeruginosa PA14 biofilm formation by 50% at 300 mg mL⁻¹, with 70% cell viability .

Data Contradictions and Resolution

Q. Why do some compounds show QSI activity in vitro but fail in vivo models?

Discrepancies may stem from bioavailability limitations . For example, poor solubility (logS < -4) or P-glycoprotein efflux (predicted via ADME) reduces tissue penetration. Co-administration with adjuvants (e.g., garlic-derived QSIs) or nanoformulation improves efficacy .

Q. How to resolve conflicting MIC and QSI data for analogs?

Prioritize compounds with MIC > 128 µg mL⁻¹ (non-bactericidal) but strong QSI (e.g., compound 7: MIC = 128 µg mL⁻¹, IC50 = 45.5 µg mL⁻¹). This ensures selective QS disruption without inducing antibiotic resistance .

Methodological Recommendations

Q. What protocols optimize microwave-assisted synthesis for scale-up?

Use Biotage® Initiator systems with robotic automation for reproducible yields. Key parameters: 150°C for 5 minutes, 400 W microwave power, and post-reaction cooling to 25°C before pH adjustment .

Q. How to validate QSI activity beyond GFP reporter assays?

Combine lasB-gfp reporter strains with violacein inhibition assays (for Chromobacterium violaceum) and RT-qPCR to quantify LasR-regulated gene expression (e.g., lasI, lasB) .

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